Tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate
Description
Tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a methyl group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol (CAS: 1626343-40-5) . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules with pyrrolidine-based scaffolds. Its stereochemistry (3R,5S) is critical for interactions in enantioselective reactions or target binding, as seen in the synthesis of Raf kinase inhibitors and other therapeutic agents . The Boc group enhances solubility and stability during synthetic processes, making it a preferred building block in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFRNKXGNAOUDC-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and a pyrrolidine derivative in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction is carried out at room temperature, resulting in the formation of the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the carbamate moiety.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Neuropharmacological Research
Tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate has been investigated for its potential neuropharmacological effects. The structural similarity to other pyrrolidine derivatives suggests possible interactions with neurotransmitter systems. Studies have indicated that compounds with similar structures may exhibit anxiolytic and antidepressant properties by modulating serotonin and norepinephrine levels in the brain.
Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its ability to act as a prodrug allows for the development of drugs with improved bioavailability and targeted delivery mechanisms. For instance, derivatives of this compound have been explored for their efficacy against neurological disorders and as analgesics.
Case Study 1: Synthesis of Analgesics
A study demonstrated the synthesis of novel analgesic agents using this compound as a starting material. The resulting compounds showed significant pain relief in animal models, suggesting that modifications to the pyrrolidine structure can lead to enhanced therapeutic effects. The study reported a yield of over 77% during the synthesis process, showcasing the efficiency of this compound in drug formulation .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of derivatives of this carbamate revealed promising results in preventing neuronal cell death in models of neurodegenerative diseases. The mechanism was attributed to the modulation of oxidative stress pathways, indicating that this compound could play a role in developing treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural Comparison
The compound is compared with structurally related carbamates, focusing on ring systems, substituents, and stereochemistry:
Key Observations :
- Substituents : Hydroxyl groups (CAS 1611481-21-0) enhance polarity, impacting pharmacokinetics, while methyl groups improve lipophilicity .
- Stereochemistry : The (3R,5S) configuration in the target compound distinguishes it from the (3S)-methylpyrrolidine analog (CAS 927652-04-8), which may exhibit divergent biological activity .
Biological Activity
Tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound, characterized by its molecular formula and a molecular weight of 200.28 g/mol, has been studied for various applications in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (3R,5S)-5-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is performed under anhydrous conditions to prevent hydrolysis, yielding a high-purity product suitable for biological testing .
The mechanism of action for this compound primarily revolves around its ability to release the active amine upon deprotection of the tert-butyl group. This release can lead to interactions with various biological targets, including enzymes and receptors involved in neuropharmacological pathways .
Neuroprotective Effects
Recent studies have indicated that this compound may exhibit neuroprotective properties. For instance, in vitro experiments have demonstrated that it can reduce oxidative stress markers in astrocyte cultures exposed to amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
Key Findings:
- Cell Viability: The compound was shown to enhance cell viability in astrocytes challenged with amyloid beta.
- Oxidative Stress Reduction: It significantly decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating reduced oxidative damage .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Neuroprotection Study | Assess protective effects against amyloid beta-induced toxicity | Increased astrocyte viability; reduced MDA levels |
| Antimicrobial Evaluation | Investigate antibacterial properties | Potential activity against bacterial strains; selective toxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
